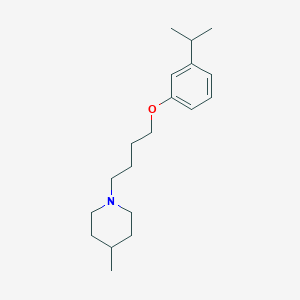

2-(4-fluorophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-fluorophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is commonly referred to as FOBI or 4-(1,3-dioxoisoindolin-2-yl)-2-fluorobenzoyl-2-oxoethyl benzoate and is a derivative of the isoindoline family.

Mecanismo De Acción

The mechanism of action of FOBI is based on its ability to undergo a reaction with ROS. When FOBI reacts with ROS, it undergoes a change in its fluorescence properties, which can be detected using fluorescence microscopy or spectroscopy. This change in fluorescence is due to the formation of a fluorescent adduct between FOBI and the ROS.

Biochemical and Physiological Effects:

FOBI has been shown to have minimal toxicity in cells and tissues and does not interfere with normal cellular processes. Therefore, it is an ideal probe for studying the role of ROS in various biological processes. FOBI has been used to study the role of ROS in cancer, neurodegenerative diseases, and cardiovascular diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of FOBI is its high selectivity and sensitivity for ROS detection. FOBI has been shown to be highly selective for ROS over other reactive species, such as reactive nitrogen species (RNS) and reactive sulfur species (RSS). Another advantage of FOBI is its ease of use in lab experiments. FOBI can be easily incorporated into cells and tissues and does not require any special equipment or expertise.

One of the limitations of FOBI is its limited stability in aqueous solutions. FOBI is prone to hydrolysis and decomposition in aqueous solutions, which can limit its usefulness in certain experiments. Additionally, FOBI is not suitable for in vivo studies due to its limited bioavailability and potential toxicity.

Direcciones Futuras

FOBI has great potential for future scientific research applications. Some of the future directions for FOBI research include:

1. Development of new derivatives of FOBI with improved stability and selectivity for ROS detection.

2. Application of FOBI in the study of oxidative stress and inflammation in various disease models.

3. Use of FOBI in the development of new diagnostic tools for ROS-related diseases.

4. Investigation of the role of ROS in aging and age-related diseases using FOBI.

5. Development of new imaging techniques using FOBI for the detection of ROS in living cells and tissues.

In conclusion, FOBI is a promising compound with potential applications in scientific research. Its high selectivity and sensitivity for ROS detection make it an ideal probe for studying the role of ROS in various biological processes. However, its limitations in stability and bioavailability must be addressed before it can be used in clinical applications.

Métodos De Síntesis

The synthesis of FOBI is a complex process that involves several steps. The starting materials for the synthesis of FOBI are 4-(2-oxo-2-phenylethyl)benzoic acid and 1,3-dioxoisoindoline. These two compounds are reacted in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form FOBI. The yield of this reaction is typically around 60%.

Aplicaciones Científicas De Investigación

FOBI has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. FOBI has been shown to selectively detect ROS in cells and tissues and has been used to study the role of ROS in various biological processes.

Propiedades

Fórmula molecular |

C23H18FNO5 |

|---|---|

Peso molecular |

407.4 g/mol |

Nombre IUPAC |

[2-(4-fluorophenyl)-2-oxoethyl] 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate |

InChI |

InChI=1S/C23H18FNO5/c24-16-9-5-14(6-10-16)20(26)13-30-23(29)15-7-11-17(12-8-15)25-21(27)18-3-1-2-4-19(18)22(25)28/h1-2,5-12,18-19H,3-4,13H2 |

Clave InChI |

BXXDWNDAWGFSBM-UHFFFAOYSA-N |

SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)F |

SMILES canónico |

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B216107.png)

![1-Ethyl-4-[4-(4-ethylphenoxy)butoxy]benzene](/img/structure/B216109.png)

![1-[4-(4-Fluorophenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B216110.png)

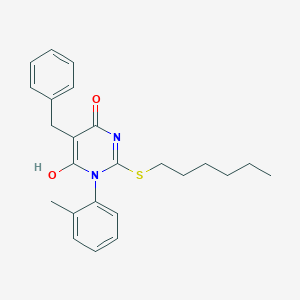

![6-butyl-5-hydroxy-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B216117.png)

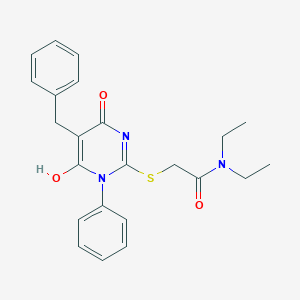

![(6Z)-6-[(4E)-4-tert-butylimino-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B216119.png)

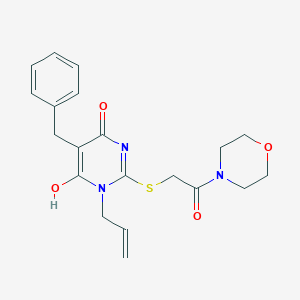

![(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B216120.png)

![4-Allyl-1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-2-methoxybenzene](/img/structure/B216126.png)

![1-[2-(2-Tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B216129.png)